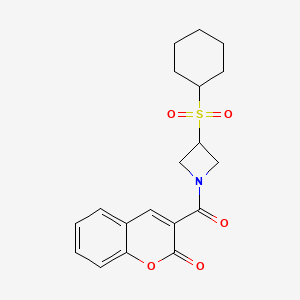

3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to a class of molecules known as Glucokinase Activators, which are being studied for their potential in the treatment of Type 2 Diabetes1.

Synthesis Analysis

The synthesis of such complex organic molecules typically involves multiple steps and a variety of chemical reactions. Unfortunately, specific synthesis details for “3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one” are not readily available in the search results.Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. However, specific structural data for “3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one” is not available in the search results.Chemical Reactions Analysis

The chemical reactions involving “3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one” would depend on its molecular structure and the conditions under which the reactions are carried out. Unfortunately, specific reaction data for this compound is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical property data for “3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one” is not available in the search results.Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, such as chromene derivatives, has been explored for their antimicrobial properties. These compounds are synthesized through reactions involving cyanoacetamide with various agents to produce derivatives with promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antioxidant Activity Evaluation

A study disclosed a multicomponent reaction involving carbohydrates and β-dicarbonyl compounds to synthesize a new class of polyhydroxy compounds incorporating chromene heterocycles. These compounds demonstrated significant antioxidant activities, indicating their potential for biological applications (Khajeh Dangolani, Panahi, Tavaf, Nourisefat, Yousefi, & Khalafi‐Nezhad, 2018).

Catalyzed Synthesis of Chromeno Pyrimidinone Derivatives

The use of Brønsted acidic ionic liquid catalysis facilitated the efficient synthesis of chromeno pyrimidinone derivatives, showcasing a novel approach in the creation of compounds with antimicrobial properties. This methodology highlights the potential for the development of new antimicrobial agents (Banothu & Bavanthula, 2012).

Synthesis and Pharmacological Evaluation

Further research has explored the synthesis of new chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles as antimicrobial agents. The compounds synthesized exhibited high antimicrobial activity, underscoring their significance in medicinal chemistry (Azab, Azab, & Elkanzi, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, specific safety and hazard data for “3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one” is not available in the search results.

Orientations Futures

The future directions for research on “3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one” would likely depend on the results of initial studies on its properties and potential applications. Unfortunately, specific information on future directions for this compound is not available in the search results.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, it would be necessary to consult scientific literature or conduct laboratory experiments.

Propriétés

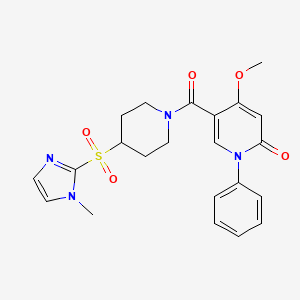

IUPAC Name |

3-(3-cyclohexylsulfonylazetidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c21-18(16-10-13-6-4-5-9-17(13)25-19(16)22)20-11-15(12-20)26(23,24)14-7-2-1-3-8-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTAAIFSCGMXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2746437.png)

![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)

![N,N-Bis[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2746442.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2746445.png)

![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746452.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2746455.png)